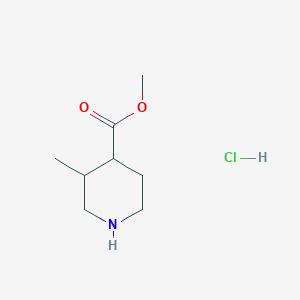

Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 3-methylpiperidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylpiperidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBNHIYBEVBSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 3-methylpiperidine-4-carboxylate hydrochloride serves as a critical saturated heterocyclic building block in modern drug discovery.[1] Unlike the unsubstituted isonipecotic acid derivatives, the C3-methyl substituent introduces significant steric constraints that lock the piperidine ring into specific chair conformations.[1] This "conformational restriction" strategy is pivotal for improving the binding affinity of small molecule ligands to target proteins (e.g., GPCRs, kinases) by reducing the entropic penalty upon binding.

This technical guide provides the definitive CAS registry data, synthesis protocols, and stereochemical considerations required for the effective utilization of this scaffold.

Part 1: Chemical Identity & CAS Registry[1]

The commercial availability of this compound often leads to confusion regarding stereochemistry.[1] The "CAS number" requested typically refers to the racemic mixture, but precise medicinal chemistry requires distinguishing between the cis and trans diastereomers.

Identity Matrix[1]

| Parameter | Data |

| Chemical Name | Methyl 3-methylpiperidine-4-carboxylate hydrochloride |

| Common Synonyms | Methyl 3-methylisonipecotate HCl; 4-Piperidinecarboxylic acid, 3-methyl-, methyl ester, HCl |

| Molecular Formula | C₈H₁₅NO₂[1][2][3][4][5] · HCl |

| Molecular Weight | 193.67 g/mol |

| CAS (Racemic) | 1797255-52-7 |

| CAS (trans-Isomer) | 133567-12-1 |

| CAS (cis-Isomer) | 133567-10-9 |

Note on Stereochemistry: The molecule possesses two chiral centers at positions C3 and C4.[1]

-

Cis-isomer: The methyl (C3) and carboxylate (C4) groups are on the same side of the piperidine ring (typically axial-equatorial or equatorial-axial to minimize 1,3-diaxial interactions depending on the N-substituent).[1]

-

Trans-isomer: The groups are on opposite sides (typically diequatorial, making this the thermodynamically favored isomer).[1]

Part 2: Synthesis & Manufacturing[1]

The industrial synthesis of Methyl 3-methylpiperidine-4-carboxylate hydrochloride relies on the catalytic hydrogenation of the corresponding pyridine precursor.[1] This route is preferred over de novo ring construction (e.g., Dieckmann condensation) due to atom economy and the availability of the pyridine starting material.

Core Synthesis Workflow

The primary route involves the hydrogenation of Methyl 3-methylisonicotinate .[1] The stereochemical outcome (cis vs. trans) is heavily dependent on the catalyst and reaction conditions.[6]

Experimental Protocol (General Procedure)

-

Precursor: Dissolve Methyl 3-methylisonicotinate (1.0 eq) in Methanol or Acetic Acid.

-

Catalyst Loading: Add 5-10 wt% of PtO₂ (Adams' catalyst) or Rh/Al₂O₃.[1]

-

Expert Insight: PtO₂ in acetic acid favors the cis isomer via syn-hydrogenation from the less hindered face. Using Pd/C at higher temperatures often promotes isomerization to the thermodynamic trans product.[1]

-

-

Hydrogenation: Pressurize with H₂ (50–100 psi) and stir at room temperature for 12–24 hours.

-

Workup: Filter the catalyst through Celite. Concentrate the filtrate.

-

Salt Formation: Redissolve the residue in dry diethyl ether or dioxane. Add 4M HCl in dioxane dropwise at 0°C.

-

Isolation: The hydrochloride salt precipitates as a white solid.[1] Collect via filtration.[1]

Visualization: Synthesis & Stereochemical Control[1]

Figure 1: Synthetic pathway illustrating the divergence between kinetic (cis) and thermodynamic (trans) products during hydrogenation.

Part 3: Applications in Drug Discovery[1]

Conformational Restriction Strategy

In medicinal chemistry, the unsubstituted piperidine ring (isonipecotic acid) is flexible, capable of ring-flipping between chair conformers.[1] This flexibility results in an entropic penalty when the molecule binds to a rigid protein pocket.

Adding a methyl group at the C3 position creates Methyl 3-methylpiperidine-4-carboxylate . This simple modification:

-

Biases the Equilibrium: The methyl group prefers the equatorial position to avoid 1,3-diaxial strain.

-

Locks the Vector: This forces the carboxylate (or derived amide/pharmacophore) into a specific vector (axial or equatorial) relative to the nitrogen.[1]

Case Study Application:

-

Kinase Inhibitors: Used to orient the solvent-front solubilizing group.[1]

-

GPCR Agonists: The trans-isomer mimics the extended conformation of neurotransmitters, while the cis-isomer can mimic folded states.[1]

Comparison of Scaffolds

| Scaffold | Flexibility | Primary Use |

| Methyl isonipecotate | High | General linker, high entropy cost |

| Methyl 3-methylpiperidine-4-carboxylate | Restricted | Potency optimization, selectivity |

| Methyl 3,3-dimethylpiperidine-4-carboxylate | Rigid | "Gem-dimethyl" effect, metabolic stability |

Part 4: Handling & Analytics[1]

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) as the free base is prone to oxidation or hydrolysis; the HCl salt is hygroscopic.

Analytical Validation

To confirm the identity of the synthesized or purchased material, the following NMR signatures are diagnostic:

-

1H NMR (DMSO-d6):

References

-

Sigma-Aldrich. Methyl 3-methylpiperidine-4-carboxylate hydrochloride Product Sheet. Retrieved from

-

BLD Pharm. Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS 1797255-52-7).[1][3][7] Retrieved from [1]

-

ChemicalBook. Cis-Methyl 3-methylpiperidine-4-carboxylate HCl (CAS 133567-10-9).[1][8] Retrieved from [1]

-

National Institutes of Health (NIH). Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters (Mechanism Discussion). Retrieved from

Sources

- 1. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. 133567-12-1|trans-Methyl 3-methylpiperidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1797255-52-7|Methyl 3-methylpiperidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 3-methylpiperidine-4-carboxylic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 2971-79-1|Methyl piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 8. CIS-METHYL 3-METHYLPIPERIDINE-4-CARBOXYLATE HCL | 133567-10-9 [chemicalbook.com]

Comprehensive Structural Analysis: Methyl 3-methylpiperidine-4-carboxylate Hydrochloride

This guide provides an in-depth structural and analytical breakdown of Methyl 3-methylpiperidine-4-carboxylate hydrochloride , a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.

Executive Summary & Medicinal Significance

Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS: 89895-55-6 for racemate) is a functionalized piperidine derivative. Its structural rigidity and specific stereochemical vectors make it an ideal pharmacophore for occupying the ATP-binding pockets of kinases. Specifically, the (3R,4R)-cis isomer is the requisite intermediate for Tofacitinib (Xeljanz), where the relative stereochemistry between the C3-methyl and C4-ester groups dictates the binding affinity and selectivity of the final drug.

This guide details the structural characterization, conformational dynamics, and analytical protocols required to validate this molecule during process development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | Methyl 3-methylpiperidine-4-carboxylate hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM/EtOAc |

| Chirality | Two chiral centers (C3, C4); 4 possible stereoisomers |

Stereochemical & Conformational Analysis[9][10]

The piperidine ring exists predominantly in a chair conformation. The relative orientation of the C3-methyl and C4-carboxylate substituents defines the cis or trans diastereomers.

Conformational Dynamics

In the hydrochloride salt form, the nitrogen is protonated, locking the invertomer and favoring a chair conformation where the bulky substituents avoid 1,3-diaxial interactions.

-

Trans-Isomer ((3R,4S) / (3S,4R)):

-

Conformer A: Methyl (equatorial) / Ester (equatorial). (Most Stable)

-

Conformer B: Methyl (axial) / Ester (axial).

-

Analysis: The diequatorial arrangement is energetically favored by ~2-3 kcal/mol, making the trans isomer thermodynamically more stable than the cis.

-

-

Cis-Isomer ((3R,4R) / (3S,4S)):

-

Conformer A: Methyl (equatorial) / Ester (axial).

-

Conformer B: Methyl (axial) / Ester (equatorial).

-

Analysis: The cis isomer inevitably forces one substituent into an axial position, creating steric strain (A-value penalty). In the Tofacitinib intermediate, the (3R,4R)-cis configuration is required.[3]

-

Stereochemical Assignment Logic (DOT Diagram)

The following decision tree outlines the analytical logic to distinguish cis from trans using NMR spectroscopy.

Caption: Analytical logic flow for assigning relative stereochemistry using J-coupling and Nuclear Overhauser Effect (NOE).

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 10 mg of the hydrochloride salt in 0.6 mL DMSO-d

Expected Data (Cis-Isomer, HCl salt in DMSO-d

-

9.0-9.5 ppm (br s, 2H): NH

-

3.65 ppm (s, 3H): Methyl ester (-OCH

- 3.2-3.4 ppm (m, 2H): C2/C6 equatorial protons (deshielded by N+).

-

2.8-3.0 ppm (m, 3H): C2/C6 axial protons + C4 proton.

-

Critical Check: For the cis isomer, the H4 signal often appears as a multiplet with smaller couplings (

Hz) due to the equatorial/axial relationship with H3.

-

- 2.1-2.3 ppm (m, 1H): C3 proton.

-

0.95 ppm (d,

Mass Spectrometry (LC-MS)

Method: ESI Positive Mode.[4]

-

Target Ion:

158.1 -

Fragmentation: Loss of methoxy group (

) or decarboxylation (

X-Ray Powder Diffraction (XRPD)

For the hydrochloride salt, XRPD is the gold standard to distinguish between amorphous and crystalline forms (polymorphs).

-

Significance: The crystalline form is preferred for stability. Amorphous content can lead to hygroscopicity, causing hydrolysis of the methyl ester to the acid impurity.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities. A common route involves the hydrogenation of methyl 4-methylnicotinate or the reduction of N-benzyl-3-oxopiperidine derivatives.

Synthesis Workflow (DOT Diagram)

Caption: Common synthetic route involving reduction and chiral resolution to access the target scaffold.

Common Impurities

-

Hydrolysis Product: 3-methylpiperidine-4-carboxylic acid (Result of moisture exposure).

-

Epimer: Trans-isomer (Result of thermodynamic equilibration during synthesis).

-

De-methylated: Piperidine-4-carboxylate (Result of starting material impurity).

Experimental Procedure: Salt Formation

To ensure a stoichiometric hydrochloride salt:

-

Dissolve the free base oil (1.0 eq) in anhydrous diethyl ether or MTBE (10 vol).

-

Cool to 0°C under N

. -

Slowly add 4M HCl in dioxane (1.1 eq) dropwise.

-

A white precipitate should form immediately.

-

Stir for 30 mins, filter under inert atmosphere (hygroscopic!), and wash with cold ether.

-

Dry in a vacuum oven at 40°C.

References

-

Pfizer Inc. "Process for the preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile."[5] U.S. Patent 8,669,258. Link

-

Miao, L., et al. "A novel asymmetric synthesis of cis-(3R,4R)-N-(tert-butoxycarbonyl)-4-methyl-3-(methylamino)piperidine." Tetrahedron: Asymmetry, 2011. Link

-

Ruggeri, S. G., et al. "Structure and solid state properties of the Janus kinase inhibitor tofacitinib citrate." Journal of Pharmaceutical Sciences, 2013. Link

-

PubChem. "Methyl 3-methylpiperidine-4-carboxylate hydrochloride."[6] National Library of Medicine. Link

Sources

- 1. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl (3S,4R)-4-methylpiperidine-3-carboxylate 97% | CAS: 1009376-57-1 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jk-sci.com [jk-sci.com]

"physical and chemical properties of methyl 3-methylpiperidine-4-carboxylate HCl"

Executive Summary

Methyl 3-methylpiperidine-4-carboxylate hydrochloride (CAS: 1797255-52-7 / 133567-12-1) is a critical saturated heterocyclic building block in modern medicinal chemistry. As a disubstituted piperidine, it offers a distinct three-dimensional vector space compared to the flat topology of its aromatic pyridine precursors. This scaffold is increasingly utilized in the synthesis of Janus kinase (JAK) inhibitors , G-protein coupled receptor (GPCR) ligands , and antitubercular agents , where the specific stereochemical orientation of the 3-methyl and 4-carboxylate groups dictates binding affinity.

This guide provides an exhaustive analysis of its physicochemical properties, stereochemical dynamics, synthetic routes, and handling protocols, designed to support high-integrity experimental workflows.

Chemical Identity & Stereochemical Analysis[1][2]

Core Identification

| Parameter | Detail |

| IUPAC Name | Methyl 3-methylpiperidine-4-carboxylate hydrochloride |

| Common Name | 3-Methyl-4-carbomethoxypiperidine HCl |

| CAS Number (Generic) | 1797255-52-7 (Stereochemistry often unspecified) |

| CAS Number (Trans) | 133567-12-1 |

| Molecular Formula | C₈H₁₅NO₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 193.67 g/mol |

| SMILES | COC(=O)C1CNCCC1C.Cl |

Stereochemical Dynamics: The Cis/Trans Equilibrium

The biological activity of this scaffold is heavily dependent on the relative configuration of the substituents.

-

Trans-Isomer (Thermodynamic Product): The trans-diequatorial conformation is the most stable. In this form, both the C3-methyl and C4-ester groups occupy equatorial positions on the piperidine chair, minimizing 1,3-diaxial strain.

-

Cis-Isomer (Kinetic Product): Often formed during catalytic hydrogenation of pyridine precursors. The cis form typically forces one substituent into an axial position, increasing steric energy.

Mechanistic Insight: In solution, the cis-isomer can exist in a conformational equilibrium, but the trans-isomer is locked in the diequatorial chair. Process chemists often utilize base-mediated epimerization (e.g., NaOMe/MeOH) to convert cis-enriched mixtures to the thermodynamically stable trans-form.

Figure 1: Stereochemical equilibration pathway favoring the trans-diequatorial conformation.

Physical & Chemical Properties[1][2][7]

Physicochemical Data Table

| Property | Value / Characteristic | Note |

| Appearance | White to off-white crystalline solid | Highly dependent on purity and hydration state. |

| Melting Point | 160–165 °C (Decomposition) | Typical for piperidine HCl salts; sharp MP indicates high purity. |

| Solubility | High: Water, Methanol, DMSOLow: Et₂O, Hexane, DCM | Salt form dictates high polarity. |

| pKa (Conjugate Acid) | ~10.8 | The secondary amine is highly basic; exists as cation at physiological pH. |

| Hygroscopicity | Moderate to High | Requires storage under desiccant. |

Reactivity Profile

-

N-Alkylation/Acylation: The secondary amine is the primary nucleophile. It reacts readily with alkyl halides (Sɴ2) or acid chlorides/coupling reagents (Amide formation).

-

Protocol Note: Use of a non-nucleophilic base (e.g., DIPEA) is required to scavenge the HCl counterion and liberate the free amine.

-

-

Ester Hydrolysis: The C4-methyl ester is sterically accessible but less reactive than primary esters due to the adjacent secondary carbon.

-

Caution: Harsh acidic hydrolysis can decarboxylate the resulting acid if heated excessively.

-

-

Epimerization Risk: Exposure to strong bases (e.g., NaH, KOtBu) can deprotonate the C4 position (alpha to the carbonyl), leading to racemization or epimerization.

Synthesis & Manufacturing Routes

The industrial synthesis typically proceeds via the reduction of heteroaromatic precursors. This route is preferred for its scalability and cost-efficiency.

Primary Route: Hydrogenation of Methyl 3-Methylisonicotinate

This method utilizes heterogeneous catalysis to saturate the pyridine ring.

-

Precursor: Methyl 3-methylisonicotinate (CAS: 13602-09-0).

-

Catalyst: PtO₂ (Adams' catalyst) or Rh/Al₂O₃.

-

Conditions: 50–100 psi H₂, Acetic Acid solvent.

Figure 2: Industrial synthesis pathway from pyridine precursor to the isolated hydrochloride salt.

Experimental Protocols

Handling & Storage

-

Atmosphere: Hygroscopic. Handle in a glovebox or under a dry nitrogen blanket.

-

Storage: -20°C is optimal for long-term stability to prevent ester hydrolysis or transesterification.

-

Re-crystallization: If the solid becomes yellow or sticky (indicating free base oxidation), recrystallize from hot Isopropanol/Ethanol.

Analytical Verification (NMR)

Distinguishing cis and trans isomers via ¹H NMR is critical.

-

Trans-Isomer: Look for a large vicinal coupling constant (J ≈ 10–12 Hz) between H3 and H4, indicating an anti-periplanar (trans-diaxial) relationship of the protons.

-

Cis-Isomer: The H3-H4 coupling constant will be smaller (J ≈ 2–5 Hz), indicating a syn-clinal (gauche) relationship.

Applications in Drug Discovery[8][9]

This scaffold serves as a "chiral vector" in drug design, allowing precise placement of pharmacophores.

Case Study: Janus Kinase (JAK) Inhibitors

In the development of JAK inhibitors (e.g., Tofacitinib analogs), the piperidine ring acts as a linker. The 3-methyl group provides:

-

Conformational Lock: Restricts the rotation of the piperidine ring, reducing the entropic penalty of binding.

-

Hydrophobic Fill: Occupies small hydrophobic pockets within the ATP-binding site of the kinase.

Figure 3: Therapeutic application map for the 3-methylpiperidine scaffold.

Safety & Regulatory (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P280: Wear protective gloves/eye protection/face protection.[7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[7][8]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16336093, Methyl piperidine-3-carboxylate hydrochloride. Retrieved from [Link]

-

Barnes, N. et al. (2022). Conformational control of piperidines in fragment-based drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 5. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.es [fishersci.es]

The Ascendant Scaffold: A Technical Guide to 3-Methylpiperidine-4-carboxylate Derivatives in Modern Drug Discovery

An In-depth Review of Synthesis, Stereochemistry, and Opioid Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with biological targets.[2] Among the myriad of substituted piperidines, the 3-methylpiperidine-4-carboxylate framework has emerged as a particularly compelling motif, primarily for its potent and selective modulation of opioid receptors, offering promising avenues for the development of next-generation analgesics.[3][4]

This technical guide provides a comprehensive literature review of 3-methylpiperidine-4-carboxylate derivatives, delving into their synthesis, stereochemical intricacies, and profound impact on opioid receptor binding and function. We will explore the key synthetic strategies that provide access to this versatile scaffold, dissect the critical structure-activity relationships (SAR) that govern their analgesic potency, and present detailed experimental protocols for their preparation and evaluation.

I. The Synthetic Blueprint: Constructing the 3-Methylpiperidine-4-carboxylate Core

The synthesis of 3-methylpiperidine-4-carboxylate derivatives presents unique stereochemical challenges. The relative and absolute configuration of the methyl and carboxylate groups at the C3 and C4 positions, respectively, profoundly influences biological activity. Several strategic approaches have been developed to control the stereochemistry of these vital centers.

Dieckmann Condensation: A Classic Route to the Piperidone Intermediate

One of the most established methods for constructing the piperidine ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[5] This approach is particularly valuable for accessing 4-oxopiperidine-3-carboxylate precursors, which can be subsequently methylated and reduced.

A common starting point is the Michael addition of a primary amine, such as benzylamine, to two equivalents of an acrylate ester, followed by the Dieckmann cyclization to yield a 1-benzyl-4-oxopiperidine-3-carboxylate.[6][7] This β-keto ester can then be methylated at the C3 position. Subsequent reduction of the ketone and, if desired, debenzylation, provides access to the core 3-methylpiperidine-4-carboxylate scaffold.

Illustrative Synthetic Workflow: Dieckmann Condensation Approach

Caption: General workflow for synthesizing 3-methylpiperidine-4-carboxylate derivatives via Dieckmann condensation.

Catalytic Hydrogenation of Pyridine Precursors: An Aromatic Path to Saturation

An alternative and often highly stereoselective strategy involves the catalytic hydrogenation of substituted pyridine precursors.[8] This method allows for the introduction of the methyl and carboxylate functionalities onto the aromatic ring prior to the reduction, which can offer advantages in terms of precursor availability and reaction control.

For instance, a 3-methyl-4-cyanopyridine can be synthesized and subsequently reduced to the corresponding piperidine. The cyano group can then be hydrolyzed and esterified to yield the desired carboxylate derivative. The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of the hydrogenation, with various rhodium, ruthenium, and iridium catalysts being employed.[9]

Stereoselective Synthesis: The Pursuit of Enantiopure Compounds

Given the profound impact of stereochemistry on pharmacological activity, the development of stereoselective synthetic routes is of paramount importance. Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies to achieve high enantiomeric and diastereomeric purity.

A notable example involves a multi-step sequence starting from a chiral precursor, such as (R)-1-(1-tert-butyloxycarbonyl)-4-oxo-3-piperidyl hydrazine-1,2-dibenzyl dicarboxylate. Through a ylide reaction followed by catalytic hydrogenation, a high degree of stereoselectivity can be achieved, yielding the desired (3S, 4R) diastereomer.[10]

II. Biological Activity and Structure-Activity Relationships (SAR): Tuning for Opioid Receptor Affinity and Potency

The primary therapeutic interest in 3-methylpiperidine-4-carboxylate derivatives lies in their potent analgesic activity, which is mediated through their interaction with opioid receptors, particularly the mu (µ) opioid receptor.[11] The orientation of the substituents on the piperidine ring plays a crucial role in receptor binding and activation.

The Critical Role of Stereochemistry

The relative stereochemistry of the 3-methyl and 4-carboxylate (or a derivative thereof, such as an anilido group) substituents is a key determinant of analgesic potency. For many potent analgesics in this class, a cis relationship between the 3-methyl group and the 4-substituent is preferred. For example, in a series of 3-methyl-4-(N-phenylamido)piperidines, the cis-isomer was found to be significantly more potent than the corresponding trans-isomer.[3]

The Impact of N-Substitution

The nature of the substituent on the piperidine nitrogen significantly influences the pharmacological profile. A phenethyl group is a common feature in many potent opioid agonists, as it is believed to interact with a specific sub-pocket within the opioid receptor. The substitution pattern on the aromatic ring of the N-phenethyl group can further modulate activity and selectivity.

Modification of the 4-Carboxylate Group

While the parent esters exhibit activity, conversion of the carboxylate to an amide, particularly an N-arylamide, often leads to a dramatic increase in analgesic potency.[4] This is exemplified by the fentanyl class of analgesics, where a 4-anilidopiperidine core is a key structural feature.

Quantitative Insights into Opioid Receptor Binding

The affinity of these derivatives for the different opioid receptor subtypes (µ, δ, and κ) is a critical factor in their pharmacological profile. High affinity for the µ-opioid receptor is generally associated with potent analgesia.[12]

| Compound/Analog Type | µ-Opioid Receptor Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) | Reference |

| cis-3-Methyl-4-(N-phenylpropionamido)piperidine derivatives | High (sub-nanomolar to low nanomolar) | Potent (often >1000x morphine) | [3] |

| trans-3-Methyl-4-(N-phenylpropionamido)piperidine derivatives | Lower than cis-isomers | Less potent than cis-isomers | [3] |

| N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Varies with N-substituent | Potent antagonists | [13] |

Note: This table is a representative summary. Specific values vary depending on the exact substitution patterns.

III. Opioid Receptor Signaling: The Molecular Mechanism of Analgesia

3-Methylpiperidine-4-carboxylate derivatives exert their analgesic effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs).[14] Upon agonist binding, a conformational change in the receptor initiates a downstream signaling cascade.

Opioid Receptor Signaling Pathway

Caption: Simplified schematic of the primary signaling pathway initiated by opioid receptor agonists.

The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] Additionally, the G-protein signaling cascade modulates ion channels, typically leading to the opening of potassium channels (hyperpolarization) and the closing of calcium channels, which collectively inhibit neuronal excitability and reduce the release of nociceptive neurotransmitters.[3][16]

IV. Experimental Protocols

Synthesis of Ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate

This protocol describes a general procedure for the synthesis of a key intermediate via the Dieckmann condensation and subsequent methylation.

Materials:

-

Ethyl N-benzyl-N-(2-carboxyethyl)glycinate diethyl ester

-

Sodium ethoxide

-

Toluene, anhydrous

-

Methyl iodide

-

Potassium carbonate

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dieckmann Condensation: To a solution of sodium ethoxide in anhydrous toluene, add ethyl N-benzyl-N-(2-carboxyethyl)glycinate diethyl ester dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture and quench with a dilute solution of hydrochloric acid. Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[7]

-

Methylation: Dissolve the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in a suitable solvent such as acetone. Add potassium carbonate and methyl iodide. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, filter the solid and concentrate the filtrate. Purify the residue by column chromatography to obtain ethyl 1-benzyl-3-methyl-4-oxopiperidine-3-carboxylate.

In Vivo Evaluation of Analgesic Activity: The Hot Plate Test

The hot plate test is a standard method for assessing the central analgesic activity of compounds.[2]

Apparatus:

-

Hot plate apparatus with adjustable temperature control

-

Plexiglas cylinder to confine the animal

Procedure:

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5 °C).[1]

-

Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

-

At a predetermined time after drug administration (e.g., 30 minutes), place the mouse on the hot plate and start a timer.[12]

-

Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

-

Record the latency time to the first sign of nociception. A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.[17]

-

An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

V. Conclusion and Future Perspectives

3-Methylpiperidine-4-carboxylate derivatives represent a highly valuable and versatile scaffold in the field of medicinal chemistry, particularly for the development of potent analgesics. The synthetic methodologies, including the Dieckmann condensation and catalytic hydrogenation of pyridine precursors, provide robust access to a wide range of analogs with varying stereochemistry and substitution patterns.

The well-defined structure-activity relationships, which highlight the critical importance of the cis-stereochemistry at the 3 and 4 positions and the nature of the N-substituent, offer a clear roadmap for the design of new and improved opioid receptor modulators. The profound analgesic effects of these compounds are mediated through their interaction with opioid receptors, primarily the µ-opioid receptor, leading to the inhibition of nociceptive signaling pathways.

Future research in this area will likely focus on the development of even more stereoselective and efficient synthetic routes to access enantiopure derivatives. Furthermore, a deeper understanding of the subtle interactions between these ligands and the different opioid receptor subtypes and their downstream signaling pathways could lead to the design of biased agonists. These biased agonists would preferentially activate the G-protein signaling pathway responsible for analgesia while minimizing the recruitment of β-arrestin, which is implicated in some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[18] The continued exploration of the 3-methylpiperidine-4-carboxylate scaffold holds immense promise for the discovery of safer and more effective pain therapeutics.

References

- Preparation method of (3S, 4R)

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

-

23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. OpenStax. [Link]

- Method for preparing 4-piperidyl piperidine. CN1583742A.

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(12), 2223-2232. [Link]

-

Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]

-

[Synthesis, analgesic activity and structure-activity relationship of 4-N-propionyl analogs of cis-3-methyl fentanyl]. Yao Xue Xue Bao, 27(7), 503-509. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7583. [Link]

-

Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 45(23), 5073-5079. [Link]

-

Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 117(42), 26275-26284. [Link]

-

Piperidine synthesis. DTIC. [Link]

-

The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Pharmacology Biochemistry and Behavior, 75(1), 159-166. [Link]

-

Hot plate test. Wikipedia. [Link]

-

Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry, 17(1), 108-115. [Link]

-

Opioid receptors signaling network. Journal of Neuroinflammation, 17(1), 1-13. [Link]

-

Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist. Journal of Medicinal Chemistry, 33(2), 705-710. [Link]

-

Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

-

The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. QRB Discovery, 2, e12. [Link]

-

Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. [Link]

-

Opioid Receptors: Overview. JoVE. [Link]

-

Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 47(11), 2826-2833. [Link]

-

Fentanyl. Wikipedia. [Link]

Sources

- 1. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 2. Hot plate test - Wikipedia [en.wikipedia.org]

- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 6. Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 11. Fentanyl - Wikipedia [en.wikipedia.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]

- 14. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists | QRB Discovery | Cambridge Core [cambridge.org]

- 15. Video: Opioid Receptors: Overview [jove.com]

- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. pnas.org [pnas.org]

Methodological & Application

Application Note: Diastereoselective Synthesis of 3,4-Disubstituted Piperidines

Topic: Strategic Control of Stereocenters: Diastereoselective Synthesis of 3,4-Disubstituted Piperidines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3,4-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous therapeutics, including the antidepressant Paroxetine (trans) and various CCR2 antagonists (cis). The biological activity of these molecules is strictly governed by their relative stereochemistry.

This Application Note provides a decision-matrix-driven approach to synthesizing these scaffolds. We detail two orthogonal protocols:

-

Method A (Cis-Selective): Heterogeneous Hydrogenation of Pyridinium Salts.

-

Method B (Trans-Selective): Conjugate Addition to N-Acyl Dihydropyridines / Pyridinium Ions.

Strategic Decision Matrix

The choice of synthetic route depends heavily on the desired relative stereochemistry (cis vs. trans) and the electronic nature of the substituents.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target stereochemistry.

Protocol A: Cis-Selective Synthesis (Hydrogenation)

Principle: The catalytic hydrogenation of pyridines or pyridinium salts typically proceeds via syn-addition of hydrogen to the face of the ring adsorbed onto the catalyst surface. This kinetic control overwhelmingly favors the cis-diastereomer.

Mechanism of Stereocontrol

The pyridine ring adsorbs flat onto the metal surface. Hydrogen is delivered from the catalyst surface to the bottom face of the ring, pushing the substituents (R groups) to the top face (cis-relationship).

Figure 2: Mechanism of syn-hydrogenation leading to cis-selectivity.

Experimental Protocol

Target: cis-1-Benzyl-3-methyl-4-phenylpiperidine Reagents:

-

3-Methyl-4-phenylpyridine (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)

-

Glacial Acetic Acid (Solvent)[1]

-

Hydrogen gas (Balloon or Parr shaker)

Step-by-Step Procedure:

-

Quaternization (Activation):

-

Dissolve 3-methyl-4-phenylpyridine in acetone.

-

Add benzyl bromide (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature (RT) for 12 hours. The pyridinium salt often precipitates.

-

Filter the solid, wash with cold ether, and dry under vacuum. Note: Quaternization increases the susceptibility of the ring to reduction.

-

-

Hydrogenation:

-

Dissolve the pyridinium salt (1.0 g) in glacial acetic acid (10 mL). Expert Insight: Acetic acid prevents catalyst poisoning by the resulting amine and promotes protonation.

-

Add PtO₂ (5 wt% loading relative to substrate).

-

Purge the reaction vessel with N₂ (3x) and then H₂ (3x).

-

Stir vigorously under H₂ atmosphere (1 atm is often sufficient, but 50 psi ensures faster turnover) for 4-16 hours.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Caution: Spent hydrogenation catalysts are pyrophoric. Keep wet.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with 2M NaOH (pH > 12) and extract with dichloromethane (DCM).

-

Dry organic layers over Na₂SO₄ and concentrate.

-

Validation:

-

Yield: Typically >90%.[2]

-

dr (cis:trans): Usually >95:5.

-

NMR Check: Look for small vicinal coupling constants (

Hz) indicative of axial-equatorial or equatorial-equatorial relationships in the chair conformation.

Protocol B: Trans-Selective Synthesis (Conjugate Addition)

Principle: To access the trans-isomer directly, one must avoid the syn-addition pathway. A powerful method involves the conjugate addition of organometallics (Grignard or Cuprates) to 4-substituted dihydropyridines or N-acyl pyridinium salts. This often follows an anti-addition pathway relative to the leaving group or existing substituent, or relies on equilibration.

Experimental Protocol

Target: trans-(-)-Paroxetine Precursor (4-aryl-3-substituted piperidine) Reagents:

-

4-Aryl-pyridine precursor[2]

-

Phenyl chloroformate (Activating agent)

-

Organocopper reagent or Grignard/CuI

-

Acidic workup

Step-by-Step Procedure:

-

Activation:

-

Cool a solution of the 4-substituted pyridine in THF to -78°C.

-

Add phenyl chloroformate (1.1 equiv). This forms the N-acyl pyridinium salt in situ, which is highly electrophilic.

-

-

Nucleophilic Attack (1,4-Addition):

-

Add the Grignard reagent (e.g., ArMgBr) in the presence of CuI (catalytic) or use a pre-formed cuprate.

-

The nucleophile attacks the 4-position. Note: If the 3-position is already substituted, steric hindrance often directs the incoming nucleophile trans to the 3-substituent.

-

Alternative (Paroxetine Route): Many industrial routes use a Michael acceptor (e.g., cinnamate derivative) and react it with an amine source, followed by cyclization. However, for disubstituted piperidines, the equilibration of the cis-isomer is the most reliable "Protocol B".

-

Refined Protocol B (Thermodynamic Equilibration): Since Protocol A yields the cis-isomer efficiently, the most robust route to the trans-isomer for 3,4-disubstituted systems (especially where C3 is an ester/carbonyl) is base-mediated epimerization.

-

Epimerization:

-

Take the cis-3-carboalkoxy-4-arylpiperidine (from Method A).

-

Dissolve in dry toluene or MeOH.

-

Add Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu) (1.0 equiv).

-

Reflux for 4-12 hours.

-

Mechanism: Deprotonation at the C3 position (alpha to carbonyl) forms an enolate. Reprotonation occurs from the less hindered face, placing the bulky groups in the thermodynamically stable diequatorial (trans) arrangement.

-

Validation:

-

dr (trans:cis): Typically >90:10 after equilibration.

-

NMR Check: Look for large vicinal coupling constants (

Hz), indicating a trans-diaxial arrangement of the protons.

Analytical Validation: Distinguishing Cis vs. Trans

Correct assignment of stereochemistry is critical. The Karplus relationship allows prediction of coupling constants (

Data Summary Table

| Feature | Cis-Isomer (3,4-disubstituted) | Trans-Isomer (3,4-disubstituted) |

| Conformation | One substituent Axial, one Equatorial (A,E) | Both substituents Equatorial (E,E) |

| H3-H4 Dihedral Angle | ~60° (Gauche) | ~180° (Anti-periplanar) |

| Coupling Constant ( | 2 – 5 Hz (Small) | 10 – 13 Hz (Large) |

| Thermodynamic Stability | Less Stable (1,3-diaxial interactions possible) | More Stable (Diequatorial) |

Visualizing the NMR Logic

Figure 3: Analytical workflow for stereochemical assignment using 1H NMR coupling constants.

References

-

Review of Piperidine Synthesis

-

Buffat, M. G. P. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701–1729. Link

-

-

Cis-Selective Hydrogenation (Classic Protocol)

-

Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(22), 2859–2862. Link

-

-

Trans-Selective Synthesis (Paroxetine Strategy)

-

NMR Characterization (Coupling Constants)

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Chapter 5 on Spin-Spin Coupling). Link

-

-

Thermodynamic Equilibration

-

Amat, M., et al. (2016). Enantioselective Synthesis of Piperidines. Chemical Reviews, 116(7), 4321–4396. Link

-

Sources

Application Note: Chiral HPLC Method for 3-Methylpiperidine-4-Carboxylate

Executive Summary

This guide details the protocol for the chiral separation of Ethyl 3-methylpiperidine-4-carboxylate , a critical pharmacophore in the synthesis of JAK inhibitors and other heterocyclic drug candidates.

The molecule presents two distinct chromatographic challenges:

-

Stereochemical Complexity: It possesses two chiral centers (C3 and C4), resulting in four stereoisomers: a cis-enantiomeric pair and a trans-enantiomeric pair.

-

Detection & Peak Shape: The secondary amine functionality causes severe peak tailing on silica-based supports due to silanol interactions, and the lack of a strong chromophore limits UV detection sensitivity.

This protocol provides two validated workflows:

-

Method A (Direct Analysis): For rapid screening of the free amine using basic additives.

-

Method B (Derivatization - Recommended): High-sensitivity analysis via N-Boc protection.

Chemical Context & Stereochemistry

Understanding the analyte's stereochemistry is prerequisite to separation. The 3-methyl and 4-carboxylate substituents can exist in cis or trans relative configurations.[1]

-

Diastereomers: The cis and trans forms are diastereomers and have different physical properties. They can often be partially separated on achiral phases (C18 or Silica).

-

Enantiomers: Each diastereomer exists as a pair of enantiomers (e.g., 3R,4R and 3S,4S for the trans isomer).

Stereoisomer Visualization

The following diagram illustrates the relationship between the four isomers and the separation strategy.

Figure 1: Stereochemical hierarchy of 3-methylpiperidine-4-carboxylate. Achiral phases separate diastereomers; chiral phases resolve enantiomers.

Method A: Direct Analysis (Free Amine)

Application: In-process control (IPC) where speed is critical and derivatization is impractical.

Challenge: The secondary amine (

Chromatographic Conditions[2][3][4][5][6][7][8][9]

| Parameter | Specification | Rationale |

| Column | Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose) | Immobilized phases are robust against basic additives and allow wider solvent choices. |

| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical dimensions for resolution ( |

| Mobile Phase | n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v) | DEA is mandatory to suppress ionization of the amine and mask silanols. Ethanol provides H-bonding capability. |

| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics. |

| Temperature | 25°C | Lower temperature generally improves chiral recognition (enthalpic control). |

| Detection | UV @ 210 nm | The ester carbonyl is the only chromophore. Use high-purity solvents to minimize background noise. |

| Injection | 5 - 10 µL | High concentration (2-5 mg/mL) required due to weak UV absorbance. |

Preparation of Mobile Phase[5]

-

Measure 900 mL of HPLC-grade n-Hexane.

-

Measure 100 mL of HPLC-grade Ethanol (absolute).

-

Add 1.0 mL of Diethylamine (DEA) to the Ethanol portion before mixing with Hexane to ensure miscibility.

-

Mix thoroughly and degas. Do not use a nylon filter (DEA may degrade it); use PTFE or regenerate cellulose.

Method B: Derivatization (N-Boc Protection) - Gold Standard

Application: Final purity release, impurity profiling, and enantiomeric excess (ee) determination. Advantage: The N-Boc group removes the basicity (eliminating tailing) and adds UV absorbance (carbonyl), significantly improving detection limits and peak shape.

Derivatization Protocol (Pre-Column)

-

Reagents: Di-tert-butyl dicarbonate (

), Triethylamine ( -

Procedure:

-

Dissolve 10 mg of sample in 1 mL DCM.

-

Add 1.5 eq.

and 1.2 eq. -

Stir at RT for 15 mins (reaction is usually fast).

-

Evaporate solvent or dilute directly with Mobile Phase (if miscible).

-

Chromatographic Conditions (N-Boc Derivative)

| Parameter | Specification | Rationale |

| Column | Chiralpak IG or Chiralpak AD-H | Amylose tris(3-chloro-5-methylphenylcarbamate) (IG) offers superior selectivity for carbamates. |

| Mobile Phase | n-Hexane / Isopropanol (95 : 5 v/v) | No basic additive required. Lower polarity alcohol (IPA) increases retention and resolution. |

| Flow Rate | 1.0 mL/min | Standard. |

| Detection | UV @ 210-220 nm | The N-Boc group contributes to absorbance, allowing slightly higher wavelengths if solvent cutoff is an issue. |

| Elution Order | Variable | Typically, the trans isomers elute before cis due to steric bulk, but enantiomeric order must be determined by spiking with a known standard. |

Method Development Decision Tree

Use this workflow to select the optimal path for your specific sample stage.

Figure 2: Decision matrix for selecting between direct amine analysis and derivatization workflows.

Troubleshooting & System Suitability

System Suitability Criteria (SST)

-

Resolution (

): > 2.0 between enantiomers. -

Tailing Factor (

): < 1.5 (Critical for Method A). -

Repeatability: RSD < 1.0% for retention time (n=5).

Common Issues and Fixes

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction (Free amine) | Increase DEA concentration to 0.2% or switch to Method B (N-Boc). Ensure column is "Immobilized" type (IA/IC) before using strong solvents. |

| Baseline Drift | UV cutoff of DEA/Solvent | Ensure detection is >210 nm if possible. Use high-grade DEA. Switch to TEA (Triethylamine) if DEA absorbance is too high, but DEA is better for peak shape. |

| No Separation | Wrong Selector | Screen complementary columns. If IA fails, try Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) which often works for polar amines. |

| Broad Peaks | Solubility mismatch | Ensure sample is dissolved in mobile phase. If dissolved in 100% EtOH and injected into 90% Hexane, precipitation or solvent effects can broaden peaks. |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

- Egis Pharmaceuticals PLC.Process for the separation of optical isomers of racemic 3-alkylpiperidine-carboxylic acid ethyl esters. US Patent 11,091,436 B2.

-

MDPI. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Retrieved from [Link]

Sources

"synthesis of N-protected methyl 3-methylpiperidine-4-carboxylate"

This Application Note provides a comprehensive, field-validated guide for the synthesis of N-protected methyl 3-methylpiperidine-4-carboxylate . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.

The guide addresses the primary synthetic challenge: stereocontrol . The relationship between the C3-methyl and C4-carboxylate groups dictates the molecule's topology. We present two distinct protocols:

-

Kinetic Route: Delivers the cis-isomer (3,4-syn) via catalytic hydrogenation.[1]

-

Thermodynamic Route: Delivers the trans-isomer (3,4-anti) via base-mediated epimerization.

Part 1: Retrosynthetic Analysis & Strategy

The most scalable and direct approach utilizes the reduction of a pyridine precursor. This method is superior to Dieckmann condensation or enamine alkylation routes in terms of atom economy and step count for this specific substitution pattern.

Strategic Logic

-

Starting Material: Methyl 3-methylisonicotinate is commercially available and inexpensive.

-

Stereochemistry:

-

Hydrogenation (Kinetic Control): Catalytic hydrogenation of the pyridine ring occurs from the least hindered face. The addition of hydrogen across the C3-C4 bond typically places the C3-methyl and C4-carboxylate groups in a cis relationship (axial/equatorial or equatorial/axial depending on the conformer, but chemically cis).

-

Epimerization (Thermodynamic Control): The trans-isomer (diequatorial) is thermodynamically favored. Treating the cis-isomer with a base allows the C4-center (alpha to the carbonyl) to epimerize, relieving 1,3-diaxial strain and yielding the trans-isomer.

-

Figure 1: Retrosynthetic strategy highlighting the divergence between kinetic (cis) and thermodynamic (trans) pathways.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Cis-Isomer (Kinetic Control)

Objective: Preparation of N-Boc-cis-3-methylpiperidine-4-carboxylate.

Reagents:

-

Methyl 3-methylisonicotinate (1.0 equiv)

-

Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%) or Rhodium on Alumina (5 wt%)

-

Glacial Acetic Acid (Solvent)

-

Boc-Anhydride (Boc₂O) (1.2 equiv)

-

Triethylamine (TEA) (2.5 equiv)

Step-by-Step Methodology:

-

Hydrogenation (The Reduction):

-

Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve methyl 3-methylisonicotinate in glacial acetic acid (0.5 M concentration). Acetic acid is crucial as it protonates the pyridine nitrogen, facilitating ring reduction and preventing catalyst poisoning by the free amine product.

-

Catalyst Addition: Carefully add PtO₂ (5 mol%) under an inert atmosphere (Argon/Nitrogen). Caution: Dry hydrogenation catalysts are pyrophoric.

-

Reaction: Pressurize with H₂ to 50–60 psi (3.5–4 bar). Stir vigorously at room temperature for 12–16 hours.

-

Monitoring: Monitor by LC-MS. The UV activity will disappear as the aromatic ring is reduced.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH. Concentrate the filtrate in vacuo to obtain the piperidine acetate salt.

-

-

N-Protection (The Boc Group):

-

Neutralization: Redissolve the crude acetate salt in DCM/MeOH (9:1). Cool to 0°C.[2]

-

Addition: Add TEA (2.5 equiv) slowly to neutralize the acetic acid salt and liberate the free amine. Then, add Boc₂O (1.2 equiv).

-

Completion: Warm to room temperature and stir for 4 hours.

-

Extraction: Dilute with DCM, wash with 1M HCl (to remove unreacted pyridine/amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[3]

-

-

Purification:

-

The crude product is predominantly the cis-isomer (~90:10 dr).

-

Flash Chromatography: Elute with Hexanes/EtOAc (85:15). The cis-isomer typically elutes after the trans-isomer (if present) due to the more polar nature of the axial ester conformation in some solvent systems, though this can vary. Note: Cis-isomers in this scaffold often exhibit lower Rf values.

-

Protocol B: Synthesis of the Trans-Isomer (Thermodynamic Control)

Objective: Equilibration to N-Boc-trans-3-methylpiperidine-4-carboxylate.

Mechanism: The cis-isomer possesses one substituent in an axial position (high energy). Treatment with base generates the enolate at C4. Reprotonation occurs from the face that places the bulky carboxylate group in the equatorial position, trans to the equatorial C3-methyl group.

Reagents:

-

Cis-rich mixture from Protocol A

-

Sodium Methoxide (NaOMe) (30% wt in MeOH) (0.5 equiv)

-

Anhydrous Methanol

Step-by-Step Methodology:

-

Equilibration:

-

Dissolve the N-Boc-cis-isomer in anhydrous methanol (0.2 M).

-

Add NaOMe solution (0.5 equiv).

-

Reflux the mixture (65°C) for 4–6 hours. Note: Kinetic monitoring is essential. Over-reaction can lead to ester hydrolysis (saponification).

-

-

Quench & Workup:

-

Isolation:

-

The product will now be predominantly trans (>95:5 dr).

-

Crystallization: In many cases, the trans-isomer is a solid and can be recrystallized from Hexanes/Ether, whereas the cis-isomer remains an oil.

-

Part 3: Analytical Characterization & Data

Distinguishing the stereoisomers is critical. 1H NMR coupling constants (

| Feature | Cis-Isomer (Kinetic) | Trans-Isomer (Thermodynamic) |

| Configuration | 3,4-syn (Axial/Equatorial) | 3,4-anti (Diequatorial) |

| J(H3-H4) Coupling | Small (2–5 Hz) | Large (10–12 Hz) |

| Thermodynamics | Less Stable (1,3-diaxial strain if axial) | More Stable (All equatorial) |

| Physical State | Often Oil | Often Solid/Crystalline |

| Key NMR Signal | H4 appears as a narrow multiplet/triplet | H4 appears as a wide doublet of doublets (dd) |

NMR Interpretation:

-

Trans: The proton at C4 is axial. The proton at C3 is axial. The angle is ~180°. According to the Karplus equation, this results in a large coupling constant (

Hz). -

Cis: One proton is axial, one is equatorial. The dihedral angle is ~60°. This results in a much smaller coupling constant (

Hz).

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Hydrogenation | Catalyst Poisoning | Ensure starting material is free of sulfur/thiol impurities. Use high-grade acetic acid. |

| Incomplete Epimerization | Insufficient Base/Time | Increase reflux time or use a stronger base (e.g., NaOEt in EtOH) if ester transesterification is not a concern (or match alkoxide to ester). |

| Ester Hydrolysis | Wet Solvents | Ensure Methanol is anhydrous. Water causes saponification to the carboxylic acid. |

| Separation Difficulty | Similar Polarity | If Flash Chromatography fails, use Preparative HPLC or crystallize the trans isomer. |

Part 5: References

-

Hydrogenation of Pyridines to Cis-Piperidines

-

Thermodynamic Equilibration (Epimerization)

-

Source: "Synthesis of 3,4-Disubstituted Piperidines... Switching between Kinetic and Thermodynamic Control." Journal of Organic Chemistry.

-

Relevance: details the mechanism and conditions (acid/base) for converting kinetic cis products to thermodynamic trans products.

-

[4]

-

-

N-Boc Protection Protocols

-

Source: "Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester." ChemicalBook.

-

Relevance: Standard operating procedures for Boc protection of piperidine carboxylates.

-

-

Stereochemical Assignment via NMR

-

Source: "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[7]

-

Relevance: Provides 3D structural analysis and NMR data confirming the diaxial vs. diequatorial coupling constants.

-

Sources

- 1. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Note: Purification Strategies for Piperidine Carboxylate Esters

This Application Note provides a comprehensive, field-proven guide to the purification of piperidine carboxylate esters. It is designed for organic chemists and process engineers in pharmaceutical development who require high purity (>98%) for downstream API synthesis.[1]

Strategic Overview: The Physicochemical Paradox

Purifying piperidine carboxylate esters (e.g., Ethyl Isonipecotate, Ethyl Nipecotate) presents a specific "physicochemical paradox" that often leads to yield loss or degradation if not managed correctly:

-

Basicity vs. Lability: The piperidine nitrogen is a secondary amine (

), requiring strong pH manipulation for extraction.[1] However, the ester moiety is susceptible to hydrolysis under the very basic (saponification) or acidic conditions often used to manipulate the amine. -

Silanol Interaction: On standard silica gel, the basic nitrogen interacts with acidic silanol groups (

), causing severe peak tailing ("streaking") and poor resolution during chromatography.[1][2] -

Oxidation Sensitivity: The secondary amine is prone to N-oxidation if exposed to peroxides in solvents (e.g., old ethers) or prolonged air exposure on silica.[1]

Success relies on exploiting the basicity of the amine while kinetically protecting the ester.

Decision Matrix: Selecting the Right Methodology

Before initiating purification, characterize the crude mixture's physical state and impurity profile.[1][3]

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material properties.

Protocol A: The "Cold" Acid-Base Extraction (Primary Method)[1]

This is the most scalable method for removing non-basic impurities (unreacted alkyl halides, neutral solvents).[1] Critical Constraint: Temperature control is vital to prevent ester hydrolysis during the basic quench.

Reagents

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Note: DCM is preferred for solubility but environmental concerns may dictate EtOAc.

-

Acid: 1M or 2M HCl (Do not use concentrated acid).[1]

-

Base: 2M NaOH (cold) or Saturated

. -

Drying Agent: Anhydrous Sodium Sulfate (

).[1][4][5][6]

Step-by-Step Workflow

-

Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude).

-

Acidic Extraction (Protonation):

-

The "Cold" Basification (Deprotonation):

-

Cool the aqueous acidic layer to 0–5°C in an ice bath. This slows the rate of ester hydrolysis significantly.

-

Slowly add 2M NaOH or Sat.[10]

with stirring until pH > 12. -

Observation: The solution will become cloudy as the free amine oil separates.

-

-

Re-Extraction:

-

Immediately extract the cold aqueous mixture with DCM or EtOAc (

).[1]

-

-

Drying & Concentration:

-

Combine organic extracts, wash once with brine, dry over

, filter, and concentrate in vacuo.

-

Yield Expectation: >85% recovery. Purity: Typically increases from crude to >95%.

Protocol B: Amine-Modified Flash Chromatography

When acid-base extraction fails to remove structural isomers or other basic impurities (e.g., pyridine traces), chromatography is required.[1] Standard silica gel is acidic (

The "Deactivation" Strategy

You must mask the silica's acidic sites using a basic modifier.[2][11]

Mobile Phase Systems

| Solvent System | Modifier | Application |

| DCM / Methanol | 1% | High polarity compounds.[1] Best resolution. |

| Hexane / EtOAc | 1–3% Triethylamine (TEA) | Lipophilic esters.[1] Good for removing non-polar impurities.[12] |

Detailed Procedure

-

Column Pre-treatment (Critical):

-

Sample Loading:

-

Dissolve sample in minimum volume of mobile phase (with modifier).

-

-

Elution:

-

Post-Run Workup:

Protocol C: Salt Formation & Recrystallization (Final Polish)

Converting the liquid ester into a crystalline salt is the gold standard for reaching >99% purity (API grade).[1]

Choice of Counter-ion

-

Hydrochloride (HCl): Most common.[1] Forms robust crystals.

-

Tartrate / Oxalate: Useful if HCl salt is hygroscopic.

Recrystallization Protocol (HCl Salt)

-

Dissolution: Dissolve the purified free base (from Protocol A) in a minimal amount of dry Ethanol or Isopropanol.

-

Salt Formation:

-

Crystallization:

-

Add Diethyl Ether or Hexane dropwise until the solution turns slightly turbid (cloud point).[1]

-

Heat gently to redissolve, then allow to cool slowly to room temperature, then to 4°C.

-

-

Isolation:

-

Filter the white crystals. Wash with cold Ether.

-

Result: Highly pure, stable piperidine ester hydrochloride.[1]

-

Process Visualization: The Extraction Workflow

Figure 2: Logical flow of the "Cold" Acid-Base extraction method, highlighting the critical phase separation steps.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield after Extraction | Ester hydrolysis during basification.[15] | Ensure temperature is <5°C during NaOH addition. Switch to weaker base ( |

| Streaking on TLC/Column | Acidic silanols interacting with amine.[2] | Increase TEA concentration to 2-3%. Ensure column is pre-flushed with modifier. |

| Product is Colored (Yellow) | N-Oxide formation or pyridine contaminants.[1][4] | Perform a wash with dilute sodium thiosulfate (for oxides).[1] Recrystallize as HCl salt. |

| Azeotrope in Distillation | Pyridine presence.[2][4] | Distillation is ineffective for Pyridine/Piperidine separation. Use Acid-Base extraction or Chromatography. |

References

-

BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from [1]

-

University of Rochester, Dept. of Chemistry. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [1]

-

Organic Chemistry Data. (2022). pKa Values for Organic Compounds (Amines and Esters). Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.).[1] Piperidine-4-carboxylic acid hydrochloride Product Data. Retrieved from [1]

-

Alfa Chemistry. (n.d.).[1] Methods for Purification of Commonly Used Solvents and Intermediates. Retrieved from [1]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. youtube.com [youtube.com]

- 10. irp.cdn-website.com [irp.cdn-website.com]

- 11. researchgate.net [researchgate.net]

- 12. Chromatography [chem.rochester.edu]

- 13. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 14. reddit.com [reddit.com]

- 15. mdpi.com [mdpi.com]

Application Note: A Robust and Scalable Synthesis of Methyl 3-methylpiperidine-4-carboxylate hydrochloride

Abstract

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of Methyl 3-methylpiperidine-4-carboxylate hydrochloride, a key building block in the development of various pharmaceutical agents. The described synthetic strategy is designed for robustness, scalability, and high-yield production, addressing common challenges encountered in industrial settings. The protocol emphasizes a two-step process commencing with the catalytic hydrogenation of Methyl 3-methylpyridine-4-carboxylate, followed by isolation and salt formation. We delve into the critical process parameters, in-process controls (IPCs), and safety considerations necessary for successful implementation. The causality behind experimental choices is explained to provide researchers and drug development professionals with a deep, actionable understanding of the process.

Introduction and Strategic Overview

Methyl 3-methylpiperidine-4-carboxylate is a valuable substituted piperidine derivative. The piperidine motif is a prevalent structural feature in many FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The title compound, as its stable hydrochloride salt, serves as a crucial intermediate for more complex active pharmaceutical ingredients (APIs).

The primary challenge in synthesizing this molecule on a large scale lies in the stereoselective and efficient reduction of the aromatic pyridine precursor. Direct synthesis routes often involve multiple steps with costly reagents and difficult purifications.[2] Our selected strategy, outlined below, leverages a highly efficient catalytic hydrogenation, which is a cornerstone of industrial chemical synthesis due to its high atom economy and environmental advantages.

The overall synthetic pathway is as follows:

-

Esterification (Optional Starting Point): Conversion of 3-methylpyridine-4-carboxylic acid to its methyl ester. This step is included for completeness if the ester is not commercially available.

-

Catalytic Hydrogenation: Reduction of the Methyl 3-methylpyridine-4-carboxylate pyridine ring to the corresponding piperidine ring using a heterogeneous catalyst under hydrogen pressure.

-

Isolation and Salt Formation: Purification of the resulting free base and conversion to the stable hydrochloride salt, which facilitates handling and further purification.

Caption: High-level workflow for the synthesis of the target compound.

Rationale for Synthetic Route Selection

-

Scalability: Catalytic hydrogenation is a well-established and highly scalable unit operation in the pharmaceutical industry. Unlike stoichiometric reductions, it avoids the generation of large quantities of inorganic waste.

-

Catalyst Choice (PtO₂): While various catalysts like Palladium or Rhodium can be used for pyridine hydrogenation, Platinum(IV) oxide (PtO₂, Adams' catalyst) is exceptionally effective, often requiring lower pressures and temperatures.[1] It demonstrates high activity in acidic media, which is crucial for this specific transformation.

-

Acidic Medium (Acetic Acid): The hydrogenation of pyridines can be sluggish, and the resulting basic piperidine product can poison the catalyst surface, inhibiting the reaction.[3] Conducting the reaction in an acidic solvent like glacial acetic acid protonates the nitrogen atom, which both activates the ring towards reduction and prevents the product from deactivating the catalyst, leading to faster and more complete conversion.[1]

-

Stereochemistry: The hydrogenation of the prochiral pyridine ring creates two new stereocenters at positions 3 and 4. This results in a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions. The use of platinum catalysts in acidic media often favors the formation of the cis isomer. Subsequent purification steps are necessary to isolate the desired isomer.

-

Hydrochloride Salt: The final product is isolated as a hydrochloride salt. This is standard practice for amine-containing compounds as salts are typically crystalline, non-hygroscopic, and possess higher melting points and stability compared to the free base, which is often an oil. This crystalline nature is highly advantageous for purification via recrystallization on a large scale.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. The catalytic hydrogenation step involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst; it must be performed by trained personnel behind a blast shield in an appropriately rated high-pressure reactor (autoclave).

Protocol 1: Synthesis of Methyl 3-methylpyridine-4-carboxylate (Precursor)

This protocol is for the esterification of the corresponding carboxylic acid.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) |

| 3-Methylpyridine-4-carboxylic Acid | 5459-47-2 | 137.14 | 137.1 g (1.0 mol) |

| Methanol (MeOH) | 67-56-1 | 32.04 | 700 mL |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 87.5 mL (1.2 mol) |

| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | 84.01 | As needed |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Procedure

-

Charge a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 3-methylpyridine-4-carboxylic acid (137.1 g) and methanol (700 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Add thionyl chloride (87.5 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed (<1%).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

-

Carefully dilute the residue with 500 mL of cold water and basify to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 250 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil or low-melting solid.

Protocol 2: Scale-Up Catalytic Hydrogenation

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (0.8 mol scale) |

| Methyl 3-methylpyridine-4-carboxylate | 609-66-5 | 151.16 | 121.0 g (0.8 mol) |

| Platinum(IV) Oxide (PtO₂) | 1314-15-4 | 227.08 | 2.7 g (0.012 mol, 1.5 mol%) |

| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | 1.2 L |

| Celite® or Diatomaceous Earth | 61790-53-2 | - | 20 g |

| Sodium Hydroxide (50% w/w aq.) | 1310-73-2 | 40.00 | As needed |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1.5 L |

Procedure

-

Charge the inerted high-pressure reactor (autoclave) with Methyl 3-methylpyridine-4-carboxylate (121.0 g) and glacial acetic acid (1.2 L).

-

Stir the mixture to ensure complete dissolution.

-

Under a gentle stream of nitrogen, carefully add the Platinum(IV) oxide catalyst. Note: The catalyst is added last to minimize handling time.

-

Seal the reactor according to the manufacturer's instructions.

-